N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a pyrazine core substituted with a piperazine ring bearing a 2,3-dimethylphenyl group and a sulfanyl-linked acetamide moiety with a 4-acetylphenyl substituent. The sulfanyl bridge and acetyl group in this compound may modulate solubility, metabolic stability, and receptor interactions compared to analogs with alternative linkers or substituents .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-18-5-4-6-23(19(18)2)30-13-15-31(16-14-30)25-26(28-12-11-27-25)34-17-24(33)29-22-9-7-21(8-10-22)20(3)32/h4-12H,13-17H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFBCVWIBVVWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Piperazine Substitution : The target compound’s 2,3-dimethylphenyl group on piperazine provides electron-donating methyl groups, increasing lipophilicity compared to electron-withdrawing chlorinated analogs (e.g., Compound 15, ). This may enhance blood-brain barrier permeability for CNS targets .
- Linker Effects : The sulfanyl bridge in the target compound and the oxadiazole-containing analog () may facilitate unique binding interactions (e.g., hydrogen bonding or van der Waals forces) compared to single-bond linkers.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
Key Findings:
- Lipophilicity : The target compound’s logP (~3.8) is lower than chlorinated analogs (e.g., Compound 15: ~4.2) due to the acetyl group, balancing solubility and membrane permeability .
- In contrast, chlorophenyl-substituted analogs in demonstrate anticonvulsant effects, highlighting substituent-dependent therapeutic divergence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
